N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound that features both iodine and bromine atoms, making it a halogenated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The halogen atoms (iodine and bromine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
Uniqueness
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of both iodine and bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C16H12Br3IN2O3 |
---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br3IN2O3/c1-24-14-3-2-9(4-13(14)20)7-21-22-15(23)8-25-16-11(18)5-10(17)6-12(16)19/h2-7H,8H2,1H3,(H,22,23)/b21-7+ |
InChI Key |
LAHHANKUHCOBSK-QPSGOUHRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)I |
Origin of Product |
United States |
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